Edrophonium

Description

Properties

Key on ui mechanism of action |

Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects. |

|---|---|

CAS No. |

312-48-1 |

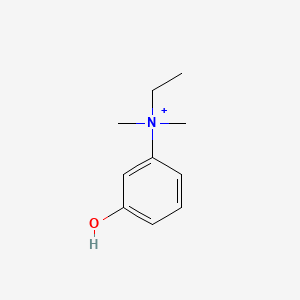

Molecular Formula |

C10H16NO+ |

Molecular Weight |

166.24 g/mol |

IUPAC Name |

ethyl-(3-hydroxyphenyl)-dimethylazanium |

InChI |

InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1 |

InChI Key |

VWLHWLSRQJQWRG-UHFFFAOYSA-O |

SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O |

Canonical SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O |

Appearance |

Solid powder |

melting_point |

162-163 |

Other CAS No. |

312-48-1 116-38-1 |

physical_description |

Liquid |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

116-38-1 (cloride) 302-83-0 (bromide salt/solvate) |

shelf_life |

>2 years if stored properly |

solubility |

Appreciable as liquid hydrochloride salt 4.86e-02 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bromide, Edrophonium Chloride, Edrophonium Edrophonium Edrophonium Bromide Edrophonium Chloride Edroponium Tensilon |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Edrophonium can be synthesized through the alkylation of 3-hydroxy-N,N-dimethylaniline with ethyl bromide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used.

Major Products:

Oxidation: Quinone derivatives.

Substitution: Nitro and halogenated derivatives of this compound.

Scientific Research Applications

Diagnostic Applications

Myasthenia Gravis Diagnosis

Edrophonium is predominantly used in the diagnosis of myasthenia gravis (MG), a chronic autoimmune neuromuscular disorder characterized by varying degrees of weakness of the skeletal muscles. The "Tensilon test" involves administering this compound intravenously to assess muscle strength:

- Mechanism : this compound inhibits acetylcholinesterase, leading to increased acetylcholine levels at the neuromuscular junction, which temporarily improves muscle strength in patients with MG .

- Sensitivity and Specificity : The sensitivity of the this compound test for ocular myasthenia gravis is approximately 85%, while for generalized myasthenia gravis it can reach up to 96% .

| Test Type | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Ocular Myasthenia Gravis | 85 | High |

| Generalized Myasthenia Gravis | 96 | High |

Cholinergic Crisis Assessment

In addition to diagnosing MG, this compound can help differentiate between myasthenic crisis and cholinergic crisis, a condition caused by excessive acetylcholine due to overmedication with anticholinesterase drugs. A positive response to this compound may indicate a myasthenic crisis, whereas no improvement suggests a cholinergic crisis .

Therapeutic Applications

Reversal of Muscle Relaxants

This compound is also utilized in surgical settings to reverse the effects of non-depolarizing muscle relaxants such as gallamine and tubocurarine. This application is critical during anesthesia recovery:

- Dosage : Typically administered at a dose of 10 mg intravenously, with effects manifesting within 30 seconds and lasting approximately 5–10 minutes .

- Clinical Considerations : Due to its rapid action, it is essential for healthcare providers to monitor patients closely after administration to avoid potential adverse reactions.

Case Studies and Clinical Insights

Several case studies highlight the efficacy and safety of this compound in clinical practice:

- Case Study 1 : A study involving 300 patients demonstrated that a dosage of 2 mg followed by an additional 8 mg if necessary provided reliable results without significant side effects. The majority exhibited marked improvement in muscle strength post-administration, confirming the diagnosis of MG .

- Case Study 2 : In pediatric patients suspected of having MG, this compound was administered under controlled conditions. The response was documented through objective measures such as photographic evidence of ptosis improvement before and after drug administration, reinforcing its diagnostic utility .

Safety and Side Effects

While this compound is generally safe when administered under medical supervision, potential side effects include:

- Bradycardia

- Increased salivation

- Nausea

- Muscle fasciculations

Healthcare providers must be prepared for these reactions, particularly in cases where higher doses are required .

Mechanism of Action

Edrophonium exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of acetylcholine at the neuromuscular junction. The elevated levels of acetylcholine enhance neuromuscular transmission, thereby improving muscle strength in conditions like myasthenia gravis . This compound binds to the serine-103 allosteric site of acetylcholinesterase, which is distinct from the active site targeted by other inhibitors such as pyridostigmine and neostigmine .

Comparison with Similar Compounds

Pharmacological Comparison with Similar Compounds

Edrophonium is compared to other cholinesterase inhibitors and neuromuscular reversal agents (Table 1):

Key Comparisons :

- Potency : Neostigmine is 25–100x more potent than this compound in AChE inhibition .

- Reversal of Neuromuscular Block (NMB) : this compound reverses rapacuronium, rocuronium, and cisatracurium but is ineffective against mivacurium . Neostigmine is more reliable for atracurium reversal but slower . Sugammadex outperforms both, achieving TOF ≥0.9 within 2 minutes .

- Central Effects : Physostigmine, unlike this compound, crosses the BBB, making it useful for central anticholinergic toxicity .

Pharmacokinetic Profiles

- This compound: Distribution: Triexponential decay in rats, with rapid uptake by non-hepatic tissues . Clearance: Higher in infants (17.8 ml/kg/min) vs. adults (8.3 ml/kg/min) . Half-life: 20–40 minutes in humans .

- Neostigmine : Longer elimination half-life (50–90 minutes) due to renal and hepatic metabolism .

- Sugammadex : Binds rocuronium with 1:1 stoichiometry, enabling ultrafast reversal independent of cholinesterase activity .

Recent Advances and Emerging Agents

- Bis-Isoquinolinium Inhibitors: Three novel compounds show superior AChE/BChE inhibition compared to this compound in vitro but remain less potent than ambenonium .

- Sugammadex : Redefines NMB reversal with rapid, reliable efficacy, though cost limits widespread use .

Biological Activity

Edrophonium chloride is a short-acting reversible inhibitor of acetylcholinesterase, primarily used in the diagnosis and treatment of myasthenia gravis (MG) and in certain cases of neuromuscular blockade reversal. Its pharmacological effects are largely attributed to its ability to enhance cholinergic transmission by increasing the levels of acetylcholine at the neuromuscular junction.

This compound functions by binding to the anionic site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which stimulates nicotinic and muscarinic receptors, resulting in increased muscle contraction and other cholinergic effects. The onset of action occurs within 30 to 60 seconds, with effects lasting approximately 10 minutes .

Pharmacokinetics

- Absorption : Rapidly absorbed after administration.

- Volume of Distribution :

- Adults:

- Children (0.08-10 years):

- Elderly (65-75 years):

- Elimination : Primarily renally excreted (67% in urine), with a distribution half-life of 7 to 12 minutes and an elimination half-life ranging from 33 to 110 minutes .

Myasthenia Gravis Diagnosis

The this compound test is a diagnostic tool for myasthenia gravis, where the administration of this compound temporarily alleviates muscle weakness. A positive response is characterized by improved muscle strength following injection, particularly in ocular muscles .

Case Studies

- Cervical Dystonia : A study evaluated the effects of this compound in patients with cervical dystonia, revealing significant increases in both subjective and objective clinical signs post-injection compared to placebo. Participants exhibited typical muscarinic side effects such as increased sweating and salivation .

- Blepharospasm : Another study assessed this compound's efficacy in diagnosing blepharospasm. The results indicated that both subjective and objective signs were amplified following this compound administration, distinguishing it from hemifacial spasms where no significant changes occurred .

- Neurotoxic Envenoming : In a double-blind trial involving patients bitten by the Philippine cobra, this compound significantly improved symptoms such as ptosis and upward gaze endurance compared to placebo, highlighting its potential in acute neurotoxic conditions .

Side Effects

Common side effects associated with this compound include:

- Bradycardia

- Increased salivation

- Sweating

- Muscle twitching

- Gastrointestinal disturbances

These side effects stem from enhanced cholinergic activity due to acetylcholine accumulation.

Research Findings

Recent studies have explored this compound's broader implications beyond MG:

- Neuropathic Pain : this compound has shown potential in mitigating allodynia in animal models, suggesting alterations in central sensorimotor integration pathways .

- Autonomic Effects : Research indicates that this compound can affect cardiovascular parameters, such as heart rate and blood pressure, without causing arrhythmias during neuromuscular blockade reversal procedures .

Summary Table of Key Findings

| Study Focus | Findings |

|---|---|

| Myasthenia Gravis | Temporary improvement in muscle strength post-edrophonium injection |

| Cervical Dystonia | Significant increase in clinical signs post-injection; typical muscarinic side effects observed |

| Blepharospasm | Amplified symptoms post-edrophonium; effective diagnostic tool |

| Neurotoxic Envenoming | Significant improvement in ptosis and upward gaze endurance post-injection |

Q & A

Q. What experimental models are commonly used to study Edrophonium's mechanism of action, and how do they address acetylcholinesterase inhibition?

this compound, a short-acting acetylcholinesterase inhibitor, is typically studied using in vitro enzymatic assays (e.g., Ellman’s method) and in vivo neuromuscular junction models (e.g., rodent phrenic nerve-hemidiaphragm preparations). These models allow quantification of enzyme activity inhibition and muscle response dynamics. Researchers should ensure controlled variables such as pH, temperature, and substrate concentration to minimize confounding factors . For clinical correlations, electromyography (EMG) in myasthenia gravis patients is used, though ethical protocols for human trials must be prioritized .

Q. How do researchers standardize dosing protocols for this compound in preclinical studies?

Dosing protocols are derived from pharmacokinetic studies measuring plasma half-life (7–12 minutes in humans) and dose-response curves. Animal studies often use 0.1–0.2 mg/kg IV to avoid cholinergic crisis. Methodological rigor includes blinding, placebo controls, and stratified randomization to account for inter-species variability .

Q. What are the primary biomarkers used to assess this compound's efficacy in myasthenia gravis research?

Key biomarkers include:

- Quantitative EMG improvements (e.g., increased compound muscle action potential amplitude).

- Serum acetylcholinesterase activity levels (measured spectrophotometrically).

- Clinical symptom scores (e.g., Myasthenia Gravis Foundation of America criteria). Researchers must validate these biomarkers against placebo groups and account for intra-patient variability through repeated measures ANOVA .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in different myasthenia gravis subtypes be resolved methodologically?

Contradictions often arise from heterogeneous patient cohorts (e.g., ocular vs. generalized myasthenia). Advanced approaches include:

- Stratified subgroup analysis based on autoantibody profiles (anti-AChR vs. anti-MuSK).

- Multicenter trials with standardized diagnostic criteria to increase statistical power.

- Meta-analyses of historical data to identify trends (e.g., Cochrane reviews), though publication bias must be addressed via funnel plots .

Q. What statistical methods are optimal for analyzing time-dependent effects of this compound in crossover trials?

Mixed-effects models are preferred for repeated-measures designs, as they handle missing data and inter-individual variability. For example, a linear mixed model can isolate the drug’s effect from period or carryover effects. Researchers should report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical significance .

Q. How can researchers design studies to investigate this compound’s potential off-target effects on cardiac function?

- Electrophysiological studies (e.g., patch-clamp on cardiomyocytes) to assess potassium channel interactions.

- Telemetry in animal models monitoring heart rate variability post-administration.

- Retrospective analysis of clinical databases (e.g., FDA Adverse Event Reporting System) using natural language processing to flag cardiovascular events. Ethical oversight is critical due to risks of bradycardia or arrhythmia .

Methodological Challenges and Solutions

Q. What strategies mitigate bias in this compound trials with subjective endpoints (e.g., patient-reported fatigue)?

Q. How can computational modeling enhance this compound research?

Pharmacokinetic/pharmacodynamic (PK/PD) models, such as compartmental analyses, predict drug distribution in neuromuscular tissues. Molecular docking simulations (e.g., AutoDock Vina) can elucidate this compound’s binding affinity to acetylcholinesterase isoforms. These models require validation against empirical data from crystallography or mass spectrometry .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in this compound studies?

- FAIR Data Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable.

- Pre-registration of protocols on platforms like ClinicalTrials.gov to reduce HARKing (hypothesizing after results are known).

- Open-source code sharing for statistical analyses (e.g., GitHub repositories) .

Ethical Considerations

Q. How should researchers address risks of cholinergic crisis in this compound trials?

- Informed consent protocols explicitly detailing risks (e.g., bronchospasm, bradycardia).

- Real-time monitoring with atropine and resuscitation equipment on standby.

- Exclusion criteria for patients with comorbidities (e.g., asthma, cardiac disease) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.